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Abstract
Rifasutenizol (TNP-2198) is a novel, first-in-class antibacterial agent engineered as a

conjugate of a rifamycin and a nitroimidazole pharmacophore.[1] This dual-targeted molecule is

designed for the treatment of microaerophilic and anaerobic bacterial infections, with a primary

focus on Helicobacter pylori.[1] By simultaneously engaging two distinct targets, Rifasutenizol
exhibits a synergistic mechanism of action, potent bactericidal activity against drug-susceptible

and resistant strains, and a low propensity for resistance development.[2] Clinical trials have

demonstrated its high efficacy in eradicating H. pylori infection, positioning it as a promising

new therapy to combat the growing challenge of antimicrobial resistance.[3][4] This document

provides a comprehensive technical overview of Rifasutenizol's mechanism of action,

quantitative activity, clinical trial data, and associated experimental methodologies.

Core Mechanism of Action: Dual-Target Inhibition
Rifasutenizol functions by inhibiting bacterial DNA-directed RNA polymerase (RNAP), an

essential enzyme for bacterial gene transcription.[5][6] Its unique structure as a rifamycin-

nitroimidazole conjugate allows it to engage the transcription machinery at two critical points

simultaneously.[1]
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Rifamycin Moiety: The rifamycin portion of the molecule binds to the well-characterized

rifamycin binding site within the β-subunit of the bacterial RNAP.[1][7] This site is located

deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's catalytic

active site.[7] Binding at this position does not prevent the initiation of transcription but

physically blocks the path of the elongating RNA transcript beyond a length of 2-3

nucleotides, thereby halting protein synthesis.[7]

Nitroimidazole Moiety: The nitroimidazole portion of Rifasutenizol extends from the core

rifamycin binding pocket and interacts directly with the DNA template strand within the RNAP

active-center cleft.[1] Crystallographic studies have confirmed that it forms a hydrogen bond

with a base of the DNA template strand.[1] This secondary interaction anchors the inhibitor

firmly in place, contributing to its potent activity and synergistic effect.[1][2]

This dual-binding mechanism is crucial for its efficacy against strains that have developed

resistance to traditional rifamycins or nitroimidazoles.[1]
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Caption: Dual-target mechanism of Rifasutenizol on bacterial RNAP.

Quantitative Data Summary
In Vitro Antibacterial Activity
Rifasutenizol demonstrates potent bactericidal activity against a range of microaerophilic and

anaerobic bacteria, including clinical isolates resistant to standard-of-care antibiotics. All H.

pylori clinical isolates from a Phase 3 trial were found to be susceptible to Rifasutenizol.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b12410993?utm_src=pdf-body-img
https://www.benchchem.com/product/b12410993?utm_src=pdf-body
https://www.benchchem.com/product/b12410993?utm_src=pdf-body
https://www.benchchem.com/product/b12410993?utm_src=pdf-body
https://synapse.patsnap.com/article/tennor-reports-positive-rifasutenizol-phase-iii-trial-results-for-h-pylori
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12410993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Minimum Inhibitory Concentrations (MICs) of Rifasutenizol

Organism Strain Type MIC Range (μg/mL)

Helicobacter pylori Susceptible & Resistant
Data cited in Ma Z, et al. J
Med Chem. 2022[1]

Clostridioides difficile Susceptible & Resistant
Data cited in Ma Z, et al. J Med

Chem. 2022[1]

Gardnerella vaginalis Susceptible & Resistant
Data cited in Ma Z, et al. J Med

Chem. 2022[1]

| Staphylococcus aureus | Facultative Anaerobe | Data cited in Ma Z, et al. J Med Chem.

2022[1] |

Note: Specific MIC values are detailed in the referenced publication. The studies confirm

activity against strains resistant to both rifamycins and nitroimidazoles.[1]

Clinical Efficacy in H. pylori Eradication (Phase 3)
The EVEREST-HP Phase 3 trial was a multicenter, randomized, double-blind study that

demonstrated the superiority of a 14-day Rifasutenizol-based triple therapy (RTT) over the

standard bismuth-containing quadruple therapy (BQT).[3][9]

Table 2: Phase 3 Clinical Trial Efficacy Results (EVEREST-HP)

Population

Rifasutenizol
Triple Therapy
(RTT)
Eradication
Rate

Bismuth
Quadruple
Therapy (BQT)
Eradication
Rate

Absolute
Difference
(95% CI)

p-value
(Superiority)

Modified

Intention-to-

Treat (mITT)

92.0%
(323/351)[9]

87.9%
(304/346)[9]

4.2% (-0.3 to
8.8)[9]

p=0.0338[3]

Per Protocol

(PP)
93.7%[3] 90.3%[3] 3.4%[3] p=0.0563[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b12410993?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c02045
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c02045
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c02045
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c02045
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c02045
https://www.benchchem.com/product/b12410993?utm_src=pdf-body
https://trial.medpath.com/news/74501d19fce41bf4/tennor-announces-positive-topline-results-from-rifasutenizol-phase-iii-trial-for-h-pylori-infection
https://pubmed.ncbi.nlm.nih.gov/40945526/
https://pubmed.ncbi.nlm.nih.gov/40945526/
https://pubmed.ncbi.nlm.nih.gov/40945526/
https://pubmed.ncbi.nlm.nih.gov/40945526/
https://trial.medpath.com/news/74501d19fce41bf4/tennor-announces-positive-topline-results-from-rifasutenizol-phase-iii-trial-for-h-pylori-infection
https://trial.medpath.com/news/74501d19fce41bf4/tennor-announces-positive-topline-results-from-rifasutenizol-phase-iii-trial-for-h-pylori-infection
https://trial.medpath.com/news/74501d19fce41bf4/tennor-announces-positive-topline-results-from-rifasutenizol-phase-iii-trial-for-h-pylori-infection
https://trial.medpath.com/news/74501d19fce41bf4/tennor-announces-positive-topline-results-from-rifasutenizol-phase-iii-trial-for-h-pylori-infection
https://trial.medpath.com/news/74501d19fce41bf4/tennor-announces-positive-topline-results-from-rifasutenizol-phase-iii-trial-for-h-pylori-infection
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12410993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


| Antibiotic-Resistant Strains | 90.9%[4] | 87.2%[4] | 3.7%[4] | Non-inferiority p<0.0001[4] |

Clinical Efficacy in H. pylori Eradication (Phase 2)
Phase 2 trials were conducted to determine the optimal dose and regimen for Rifasutenizol.
[10]

Table 3: Phase 2 Clinical Trial Efficacy Results

Trial Regimen
Dose
(Rifasutenizol)

Duration
H. pylori
Eradication
Rate (95% CI)

Phase 2a

(Dose-Finding)

Dual Therapy
(+
Rabeprazole)

200 mg BID 14 Days 0% (0-31)[10]

Dual Therapy (+

Rabeprazole)
400 mg BID 14 Days 30% (7-65)[10]

Dual Therapy (+

Rabeprazole)
600 mg BID 14 Days 40% (12-74)[10]

Phase 2b

(Regimen

Exploration)

Triple Therapy (+

Rabeprazole,

Amoxicillin)

400 mg BID 14 Days 95% (74-100)[10]

| | Triple Therapy (+ Rabeprazole, Amoxicillin) | 600 mg TID | 7 Days | 100% (69-100)[10] |

Pharmacokinetic Parameters
Rifasutenizol exhibits a favorable and predictable pharmacokinetic profile.[10]

Table 4: Summary of Pharmacokinetic Properties
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Parameter Value / Observation

Dose Proportionality
Linear pharmacokinetic profile over the
50-800 mg dose range.[10]

Drug Interactions
No apparent pharmacokinetic interactions with

co-administered rabeprazole and amoxicillin.[10]

Food Effect
Food intake slightly increases AUC (GMR of

1.33-1.40 for AUC₀₋ₜ and AUC₀₋∞).[10]

| Accumulation (Multiple Doses) | Mild accumulation observed. Rac(AUC) was 1.37 (dual

therapy) and 1.49 (triple therapy) for the 400 mg dose.[10] |

Experimental Protocols & Methodologies
Phase 3 Clinical Trial Protocol (EVEREST-HP,
NCT05857163)
This protocol was designed to rigorously evaluate the efficacy and safety of Rifasutenizol triple

therapy.[9][11]

Study Design: A multi-center, randomized, double-blind, triple-dummy, active-controlled, non-

inferiority trial conducted at 40 hospitals in China.[3][9]

Participants: 700 treatment-naive adult patients (18-65 years) with confirmed H. pylori

infection.[3][11] Confirmation required a positive ¹³C-Urea Breath Test (UBT) and positive

histology from gastroscopic biopsy.[4]

Randomization: Patients were randomized 1:1 into two treatment arms using a central

interactive web response system.[3][9]

Treatment Arms (14 days):

RTT Group: Rifasutenizol (400 mg), Amoxicillin (1 g), and Rabeprazole (20 mg), all

administered twice daily. This group also received placebos for bismuth and clarithromycin

to maintain blinding.[3][12]
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BQT Group (Control): Bismuth potassium citrate (240 mg), Clarithromycin (500 mg),

Amoxicillin (1 g), and Rabeprazole (20 mg), all administered twice daily. This group

received a placebo for Rifasutenizol.[3][4]

Primary Endpoint: The rate of H. pylori eradication, assessed by a negative ¹³C-UBT result 4

to 6 weeks after the completion of therapy.[4]

Statistical Analysis: The primary analysis was conducted on the modified intention-to-treat

(mITT) population. A non-inferiority margin of -10% was used, followed by a superiority test if

non-inferiority was met.[3][9]
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Caption: Workflow of the Phase 3 EVEREST-HP clinical trial.
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RNAP-Inhibitor Co-Crystal Structure Determination
The structural basis for Rifasutenizol's mechanism was elucidated through X-ray

crystallography.[1]

Complex Formation: A transcription initiation complex was formed using Mycobacterium

tuberculosis RNAP holoenzyme and a nucleic-acid scaffold.

Crystallization: The RNAP-DNA complex was incubated with Rifasutenizol (TNP-2198) prior

to crystallization.

Data Collection: X-ray diffraction data were collected from the resulting co-crystals.

Structure Solution: The structure was solved via molecular replacement, using the existing

structure of M. tuberculosis σL RPo (PDB ID: 6DVC) as the search model.

Refinement: Iterative cycles of model building and refinement were performed using Coot

and Phenix Refine software.

Deposition: The final atomic model and structure factors were deposited in the Protein Data

Bank (PDB) with the accession code 7RWI.[1]

Pharmacokinetic Analysis
Pharmacokinetic parameters were determined in Phase 1 clinical trials.[10][12]

Sample Collection: Plasma samples were collected at predefined time points following single

or multiple doses of Rifasutenizol (e.g., pre-dose and 1, 2, 3, 4, 5, 6, 7, 8, 10, and 12 hours

post-administration on Day 1).[12]

Bioanalysis: Plasma concentrations of Rifasutenizol were quantified using a specific and

validated analytical assay (details not specified but likely LC-MS/MS).[12]

Parameter Calculation: Key pharmacokinetic parameters (including Cmax, Tmax, AUC, and

Rac) were calculated from the plasma concentration-time profiles using standard non-

compartmental analysis methods.[12]
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Caption: Logical progression of Rifasutenizol's clinical development.
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Conclusion
Rifasutenizol is a rationally designed antibacterial agent with a novel, dual-target mechanism

of action against bacterial RNA polymerase. Its unique structure allows it to overcome existing

resistance pathways, and it has demonstrated potent in vitro activity against clinically important

anaerobic and microaerophilic pathogens. Extensive clinical trials, particularly the successful

Phase 3 EVEREST-HP study, have confirmed its high efficacy and favorable safety profile for

the treatment of H. pylori infection, establishing it as a superior alternative to current standard-

of-care regimens. As the first new molecular entity specifically developed for H. pylori in

decades, Rifasutenizol represents a significant advancement in the fight against antimicrobial

resistance and a valuable new tool for managing infectious diseases.[2][4][9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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